Home > Products > Screening Compounds P111640 > Ceftaroline anhydrous base
Ceftaroline anhydrous base - 402741-13-3

Ceftaroline anhydrous base

Catalog Number: EVT-15327624
CAS Number: 402741-13-3
Molecular Formula: C22H22N8O8PS4+
Molecular Weight: 685.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ceftaroline anhydrous base is a novel cephalosporin antibiotic, primarily known for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. It is the active form of ceftaroline fosamil, a prodrug that enhances the compound's solubility and stability. Ceftaroline is utilized in treating various bacterial infections, including acute bacterial skin and skin structure infections and community-acquired pneumonia. Its chemical formula is C22H21N8O8PS4C_{22}H_{21}N_{8}O_{8}PS_{4}, with a molar mass of approximately 684.67 g/mol .

Source

Ceftaroline was developed by Forest Laboratories under a license from Takeda Pharmaceuticals. It is marketed under the brand names Teflaro in the United States and Zinforo in Europe . The compound was first approved for clinical use in 2010 and has since been studied extensively for its pharmacological properties and clinical applications.

Classification

Ceftaroline belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. This class is characterized by a bicyclic structure that includes a beta-lactam ring fused to a six-membered cephem ring. Ceftaroline is classified as a fifth-generation cephalosporin, notable for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Synthesis Analysis

Methods

The synthesis of ceftaroline fosamil involves several key steps, which can be summarized as follows:

  1. Formation of Key Intermediates: The synthesis begins with the condensation of specific amino acids and thiadiazole derivatives.
  2. Phosphonylation: A phosphonate group is introduced to enhance water solubility.
  3. Acetylation: The final product is typically isolated as an acetate salt to improve stability and solubility .

Technical Details

A common synthetic route involves starting with (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid, which undergoes various transformations including phosphonylation and subsequent cyclization to yield ceftaroline fosamil. The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure

Ceftaroline anhydrous base features a complex molecular structure characterized by:

  • A bicyclic core consisting of a beta-lactam ring fused to a cephem ring.
  • A thiazole moiety that contributes to its antibacterial activity.
  • A phosphonate group that enhances its pharmacokinetic properties.

The three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI, which provide insights into its spatial configuration .

Data

  • Chemical Formula: C22H21N8O8PS4C_{22}H_{21}N_{8}O_{8}PS_{4}
  • Molar Mass: 684.67 g/mol
  • Structural Features: Contains multiple functional groups including amines, thiazoles, and phosphonates.
Chemical Reactions Analysis

Reactions

Ceftaroline undergoes several important chemical reactions:

  1. Hydrolysis: In vivo, ceftaroline fosamil is hydrolyzed by plasma phosphatases to release the active ceftaroline.
  2. Beta-lactam Ring Opening: This reaction leads to the formation of an inactive metabolite known as ceftaroline M-1, which does not exhibit antibacterial activity .

Technical Details

The hydrolysis reaction is crucial for converting the prodrug into its active form, allowing it to exert its antibacterial effects effectively. The rate of this conversion can be influenced by various factors including pH and enzymatic activity in the plasma.

Mechanism of Action

Ceftaroline exerts its antibacterial effects primarily through its interaction with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

  1. Binding: Ceftaroline binds to PBPs with high affinity, particularly PBP2a found in MRSA strains.
  2. Inhibition of Transpeptidation: This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis and death .

Data

  • Affinity for PBPs: Ceftaroline shows a strong binding affinity for mutated PBPs in resistant strains, making it effective against MRSA.
  • Minimum Inhibitory Concentration (MIC): Studies indicate that ceftaroline has favorable MIC values against various pathogens, demonstrating its efficacy in clinical settings .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Ceftaroline anhydrous base has limited solubility in water but improved solubility when formulated as a prodrug.

Chemical Properties

  • Stability: Ceftaroline is stable under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Reactivity: The beta-lactam ring is susceptible to hydrolysis, particularly in the presence of nucleophiles such as water or hydroxide ions.

Relevant Data or Analyses

Physicochemical analyses indicate that ceftaroline exhibits low permeability across biological membranes due to its size and charge distribution but compensates with high affinity for target PBPs .

Applications

Ceftaroline anhydrous base is primarily used in clinical settings as an antibiotic treatment for:

  • Acute Bacterial Skin Infections: Effective against various strains causing skin infections.
  • Community-Acquired Pneumonia: Utilized in treating pneumonia caused by susceptible bacteria.
  • Investigational Uses: Ongoing research explores its potential applications against other resistant bacterial strains and infections .
Introduction to Ceftaroline Anhydrous Base in Antimicrobial Research

Ceftaroline anhydrous base (C~22~H~21~N~8~O~8~PS~4~; molecular weight 684.68 g/mol) represents the biologically active metabolite of the prodrug ceftaroline fosamil. Unlike its prodrug form, the anhydrous base lacks the phosphate ester group, enhancing its stability and crystallinity—critical attributes for pharmaceutical formulation. As a fifth-generation cephalosporin, ceftaroline exhibits a zwitterionic structure that optimizes penetration through bacterial outer membranes while resisting degradation by β-lactamases. Its chemical identity—(6R,7R)-7-[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate—confers unique binding affinity for penicillin-binding proteins (PBPs), particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) [1] [6] [8].

Historical Evolution of Cephalosporins and the Emergence of Ceftaroline

Cephalosporin development has progressed through five generations, each addressing evolving bacterial resistance:

  • First-generation (e.g., cephalothin): Gram-positive coverage but MRSA-inactive.
  • Third-generation (e.g., ceftriaxone): Extended Gram-negative coverage but weakened anti-staphylococcal activity.
  • Fifth-generation: Designed specifically to combat MRSA via PBP2a inhibition.

Ceftaroline emerged from systematic modifications of the cephalosporin core. Its C-7 side chain incorporates an ethoxyimino group linked to a 1,2,4-thiadiazole heterocycle, mimicking the D-Ala-D-Ala terminus of peptidoglycan. This "molecular mimicry" enables allosteric opening of PBP2a’s active site, a mechanism absent in earlier cephalosporins [1] [6]. The C-3’ side chain features a quaternary ammonium-thiazole group, enhancing affinity for PBP2x in penicillin-resistant Streptococcus pneumoniae (PRSP) [6] [8].

Table 1: Structural Innovations in Ceftaroline Versus Prior Cephalosporins

GenerationRepresentative AgentsKey Structural FeaturesLimitations Addressed by Ceftaroline
1stCephalothinSimple acyl side chain at C-7No MRSA activity
3rdCeftriaxoneAminothiazole oxime at C-7Weakened anti-staphylococcal activity
5thCeftaroline1,3-Thiadiazole ethoxyimino at C-7; Quaternary ammonium-thiazole at C-3’PBP2a/PBP2x binding

Role of Ceftaroline in Addressing Methicillin-Resistant Staphylococcus aureus (MRSA)

Ceftaroline’s efficacy against MRSA stems from its unprecedented affinity for PBP2a (dissociation constant [K~d~] = 0.9 μg/mL), which is 453-fold stronger than ceftriaxone’s binding (K~d~ = 408 μg/mL) [1]. This enables:

  • Bactericidal activity against MRSA, vancomycin-intermediate S. aureus (VISA), heteroresistant VISA (hVISA), and vancomycin-resistant S. aureus (VRSA) strains.
  • Disruption of cell wall synthesis even in isolates resistant to vancomycin, daptomycin, or linezolid [1] [8].

In vitro studies demonstrate ceftaroline’s potency:

  • MIC~90~ values of 0.5–1 μg/mL against MRSA, outperforming vancomycin (MIC~90~ = 2 μg/mL) [1] [6].
  • Synergy with daptomycin in biofilm eradication, reducing bacterial densities by >3-log~10~ in prosthetic joint infections [2].

Table 2: Ceftaroline’s In Vitro Activity Against Resistant Gram-Positive Pathogens

PathogenResistance PhenotypeCeftaroline MIC~90~ (μg/mL)Comparator MIC~90~ (μg/mL)
S. aureusMRSA0.5–1Vancomycin: 1–2
S. aureusVRSA1–2Linezolid: 2–4
S. pneumoniaePRSP≤0.015Ceftriaxone: 0.5–1
Enterococcus faecalisVancomycin-susceptible0.25–1Ampicillin: ≤0.25

Unmet Needs in Antibacterial Therapy and Ceftaroline’s Pharmacological Niche

Prior to ceftaroline, MRSA therapies faced critical limitations:

  • Vancomycin: Rising MICs ("MIC creep"), nephrotoxicity, and poor lung penetration.
  • Daptomycin: Inactivated by pulmonary surfactant; unsuitable for pneumonia.
  • Linezolid: Bacteriostatic action and myelosuppression with prolonged use.

Ceftaroline addresses these gaps through:

  • Dual-spectrum activity: Combats MRSA and common CAP pathogens (S. pneumoniae, H. influenzae) without combination therapy [1] [10].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) superiority: Time-dependent killing with fT > MIC targets of 30–35% for staphylococci. Plasma protein binding is 20%, ensuring high free drug concentrations in epithelial lining fluid (ELF) and skin blisters [6] [9].
  • Low resistance induction: Mutation frequency <10^−9^ at 4× MIC, attributed to irreversible PBP2a binding [1] [8].

Real-world evidence confirms ceftaroline’s clinical niche:

  • In cSSTI patients, 89.4% achieved clinical response despite 28.0% having sepsis/septic shock [10].
  • For MRSA bacteremia, ceftaroline monotherapy showed 74.2% clinical cure rates in refractory cases [2] [7].

Table 3: Clinical Efficacy of Ceftaroline in Key Indications

Infection TypeStudy DesignClinical Cure Rate (%)Comparator Cure Rate (%)Reference
cSSTICANVAS I/II Phase III93.4–94.3Vancomycin + aztreonam: 93.1 [1]
cSSTIMultinational retrospective89.4N/A [10]
MRSA bacteremiaRetrospective cohort74.2Standard therapy: 68.5 [7]
CABPFOCUS Phase III84.3Ceftriaxone: 77.7 [8]

Properties

CAS Number

402741-13-3

Product Name

Ceftaroline anhydrous base

IUPAC Name

(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C22H22N8O8PS4+

Molecular Weight

685.7 g/mol

InChI

InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/p+1/b26-13-/t14-,19-/m1/s1

InChI Key

ZCCUWMICIWSJIX-NQJJCJBVSA-O

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O

Isomeric SMILES

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.